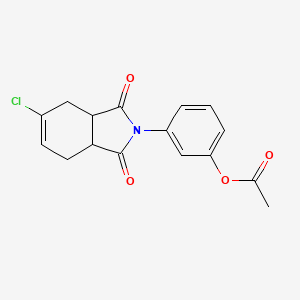

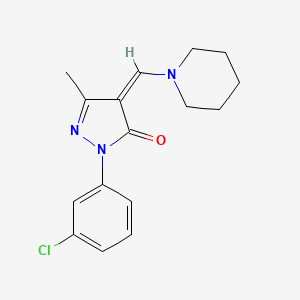

![molecular formula C21H18N2O4 B4022704 ethyl 2-amino-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate](/img/structure/B4022704.png)

ethyl 2-amino-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate

説明

Ethyl 2-amino-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate is a chemical compound with the molecular weight of 313.35 .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of ethyl 2‐amino‐4‐benzoyl‐5‐oxo‐5,6‐dihydro‐4H‐pyrano[3,2‐c]quinoline‐3‐carboxylates was synthesized through a one‐pot three‐component reaction of substituted arylglyoxals, ethyl cyanoacetate, and 4‐hydroxyquinolin‐2(1H)‐one in the presence of terapropylammonium bromide as a catalyst .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, the molecular structure of ethyl 2-amino-4-(3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-8-carboxylate was found to show the presence of intermolecular hydrogen bonds of the type N-H…O and C-H…O .Chemical Reactions Analysis

The chemical reactivity of similar compounds has been studied. For instance, the reaction of 6-methyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde with hydroxylamine hydrochloride under different reaction conditions produced a novel compound .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a solid substance .科学的研究の応用

Anticancer Properties

Ethyl 2-amino-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate (HPQC) has shown promise as an anticancer agent. Research indicates that it inhibits cancer cell growth by interfering with DNA replication and inducing apoptosis. Its unique chemical structure contributes to its cytotoxic effects against various cancer cell lines, making it a potential candidate for drug development in oncology .

Antimicrobial Activity

HPQC exhibits significant antimicrobial properties. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The compound disrupts microbial cell membranes and interferes with essential metabolic pathways, making it a valuable lead compound for novel antibiotics .

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases. HPQC has been investigated for its anti-inflammatory potential. It modulates inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes. Researchers are exploring its use in conditions such as rheumatoid arthritis and inflammatory bowel diseases .

Neuroprotective Activity

HPQC shows promise as a neuroprotective agent. It crosses the blood-brain barrier and attenuates oxidative stress, reducing neuronal damage. Preclinical studies suggest its potential in treating neurodegenerative disorders like Alzheimer’s and Parkinson’s disease .

Organic Electronics and Optoelectronics

Quinoline derivatives, including HPQC, are of interest in organic electronics due to their donor-acceptor properties. HPQC thin films exhibit good film-forming properties, making them suitable for applications in organic light-emitting diodes (OLEDs), photodiodes, and dye-sensitized solar cells. Their thermal stability and high photoluminescence efficiency contribute to their utility in optoelectronic devices .

Dielectric Properties

HPQC thin films have been studied for their dielectric properties. Researchers analyze their behavior in alternating-current (AC) fields. Understanding their dielectric constants, dissipation factors, and AC conductivity is essential for applications in capacitors, sensors, and memory devices .

作用機序

Safety and Hazards

The safety information for ethyl 2-amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate indicates that it has the GHS07 pictogram with the signal word “Warning”. The hazard statements include H302, H312, and H332. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

特性

IUPAC Name |

ethyl 2-amino-5-oxo-4-phenyl-4,6-dihydropyrano[3,2-c]quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4/c1-2-26-21(25)17-15(12-8-4-3-5-9-12)16-18(27-19(17)22)13-10-6-7-11-14(13)23-20(16)24/h3-11,15H,2,22H2,1H3,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIQAAFXWVGRNLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(OC2=C(C1C3=CC=CC=C3)C(=O)NC4=CC=CC=C42)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-amino-5-oxo-4-phenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

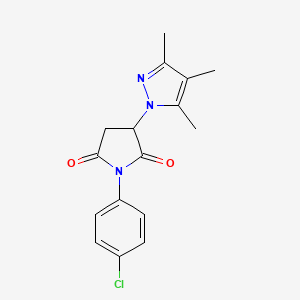

![N-{4-[3-(cyclopentylamino)-2,5-dioxo-1-pyrrolidinyl]phenyl}acetamide](/img/structure/B4022622.png)

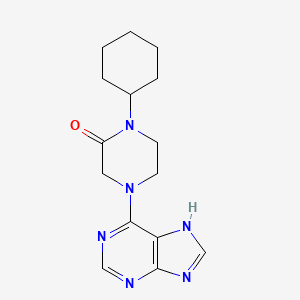

![N-(2-fluorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]thiourea](/img/structure/B4022632.png)

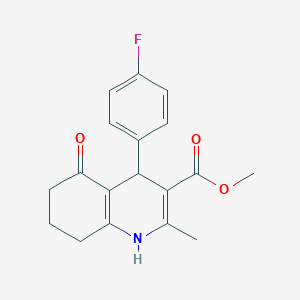

![4-{[3-{[(4-methylphenyl)amino]carbonyl}-4-(1-piperidinyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B4022635.png)

![N-cyclohexyl-2-{[N-(3,4-dimethoxyphenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4022660.png)

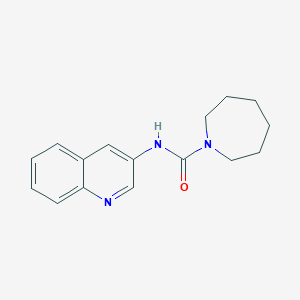

![N-[(8-hydroxy-7-quinolinyl)(2-thienyl)methyl]-3-phenylpropanamide](/img/structure/B4022696.png)

![2-[4-(4-chlorobenzyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B4022719.png)

![2-(16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)-3-phenylpropanoic acid](/img/structure/B4022727.png)

![N,N-dimethyl-3-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B4022742.png)